REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][O:4][CH:3]([CH2:7][NH:8][C:9]2[CH:14]=[CH:13][C:12]([S:15]([NH2:18])(=[O:17])=[O:16])=[CH:11][C:10]=2[N+:19]([O-:21])=[O:20])[CH2:2]1.C(O[C:25]1(O[Si](C)(C)C)[CH2:27][CH2:26]1)C.C([BH3-])#N.[Na+]>CO.C(O)(=O)C>[CH:25]1([N:1]2[CH2:6][CH2:5][O:4][CH:3]([CH2:7][NH:8][C:9]3[CH:14]=[CH:13][C:12]([S:15]([NH2:18])(=[O:16])=[O:17])=[CH:11][C:10]=3[N+:19]([O-:21])=[O:20])[CH2:2]2)[CH2:27][CH2:26]1 |f:2.3|
|
Name
|
|
Quantity
|
0.633 g
|
Type
|
reactant
|
Smiles
|
N1CC(OCC1)CNC1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-]
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Name
|
|
Quantity
|
1.601 mL
|
Type
|
reactant
|
Smiles
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C(C)OC1(CC1)O[Si](C)(C)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.717 mL
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Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.377 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the mixture was stirred at ambient temperature overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
|
The reaction mixture was concentrated to dryness
|
Type
|
ADDITION
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Details
|
The residue was mixed with 5% aqueous Na2CO3 solution (25 mL)
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The crude product was purified on a silica gel column
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Type
|
WASH
|
Details
|
eluting with 5% to 10% methanol in dichloromethane
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)N1CC(OCC1)CNC1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |